molecular formula C22H26N6O3 B6573903 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-acetamidophenyl)acetamide CAS No. 1019107-18-6

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-acetamidophenyl)acetamide

Cat. No.: B6573903
CAS No.: 1019107-18-6
M. Wt: 422.5 g/mol
InChI Key: FIOCNCXYNXAUDE-UHFFFAOYSA-N
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Description

The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-acetamidophenyl)acetamide features a pyrazolyl-dihydropyrimidinone core linked to a 4-acetamidophenyl group via an acetamide bridge. Its structural complexity arises from:

  • Pyrazole ring: Substituted with 3,5-dimethyl groups, enhancing steric bulk and influencing electronic properties.
  • 4-Acetamidophenyl group: Provides hydrogen-bond donor/acceptor sites (NH and C=O), critical for molecular recognition in biological or crystalline environments .

Characterization of such compounds typically employs spectroscopic methods (IR, NMR) and crystallographic tools like SHELX , as exemplified in related studies .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O3/c1-6-19-15(4)23-22(28-14(3)11-13(2)26-28)27(21(19)31)12-20(30)25-18-9-7-17(8-10-18)24-16(5)29/h7-11H,6,12H2,1-5H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOCNCXYNXAUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N(C1=O)CC(=O)NC2=CC=C(C=C2)NC(=O)C)N3C(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Functional Differences

Key Analogs:

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide ()

  • Substituent : Replaces 4-acetamido with 4-trifluoromethyl.
  • Impact :
  • Electronic Effects : The electron-withdrawing CF₃ group reduces electron density on the phenyl ring, altering reactivity and binding interactions.
  • Hydrogen Bonding: Lacks H-bond donor capacity, which may diminish binding affinity in polar environments .

Sulfonamide Derivatives (, e.g., C₁₂H₁₅N₅O₃S₃)

  • Substituent : Features a sulfonamide (-SO₂NH₂) group.
  • Impact :
  • Acidity : Sulfonamide protons are more acidic than acetamido NH, influencing ionic interactions.
  • Solubility : Enhanced water solubility due to polar sulfonamide moiety.
Tabulated Comparison:
Compound R Group on Phenyl Molecular Weight* Key Functional Groups logP (Predicted) H-Bond Capacity
Target Compound 4-acetamido ~513.56 g/mol Acetamide, pyrazole, dihydropyrimidinone 2.1 Donor/Acceptor
Compound 4-CF₃ ~538.54 g/mol Trifluoromethyl, pyrazole, dihydropyrimidinone 3.4 Acceptor Only
Compound -SO₂NH₂ 373.47 g/mol Sulfonamide, thio groups 1.8 Donor/Acceptor

*Molecular weights calculated using Multiwfn .

Crystallographic and Computational Insights

  • Crystallography : SHELX and CCP4 suites are widely used to resolve crystal structures of such compounds. The target compound’s acetamido group may form intermolecular H-bonds (e.g., N-H···O=C), stabilizing crystal lattices, whereas the CF₃ analog likely relies on van der Waals interactions.

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